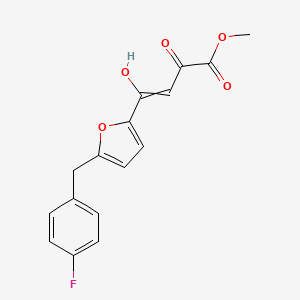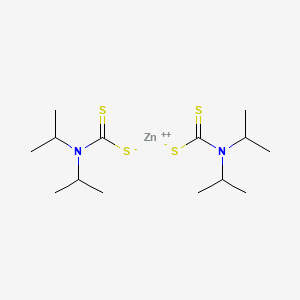
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is an organic compound with the molecular formula C10H19NO4. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and an acetoacetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate typically involves the reaction of 2-(2-(Dimethylamino)ethoxy)ethanol with acetoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include catalysts such as acids or bases to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The raw materials, including 2-(2-(Dimethylamino)ethoxy)ethanol and acetoacetic acid, are reacted in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the acetoacetate moiety to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
作用機序
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The acetoacetate moiety can undergo keto-enol tautomerism, which plays a crucial role in its reactivity. These interactions enable the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the acetoacetate moiety.
Ethyl acetoacetate: It contains the acetoacetate moiety but lacks the dimethylamino and ethoxy groups.
Dimethylaminoethanol: This compound has the dimethylamino group but lacks the ethoxy and acetoacetate groups.
Uniqueness
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is unique due to its combination of functional groups, which imparts distinct reactivity and versatility. The presence of both the dimethylamino and acetoacetate moieties allows it to participate in a broader range of chemical reactions compared to its similar counterparts.
特性
CAS番号 |
85604-87-1 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C10H19NO4/c1-9(12)8-10(13)15-7-6-14-5-4-11(2)3/h4-8H2,1-3H3 |
InChIキー |
GIJVAQNLTSPVGC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OCCOCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


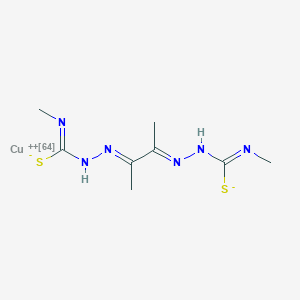
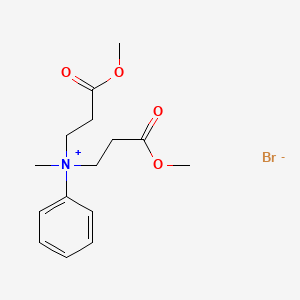
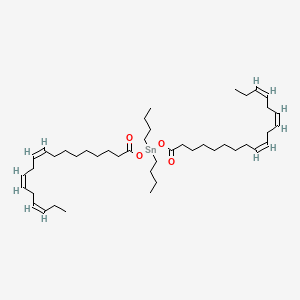
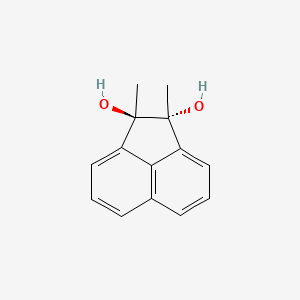
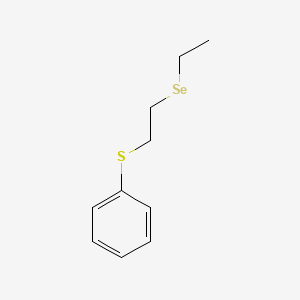
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


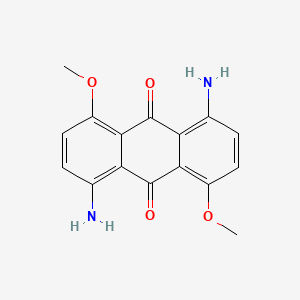
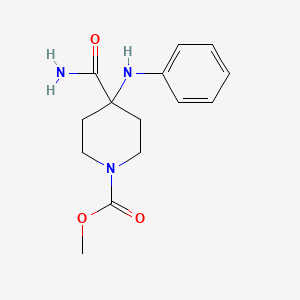

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
